1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid
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Description
“1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-enecarboxylic acid” is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.39 . It is supplied by STA PHARMACEUTICAL US LLC .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2,(H,22,25)(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 349.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Enzyme-Activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). These compounds facilitate homogeneous aqueous CNT dispersions on-demand under physiological conditions, leveraging enzymatic activation for controlled dispersion. This innovative approach promises advancements in nanotechnology applications, including drug delivery and materials science (Cousins et al., 2009).
Solid Phase Peptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) group, a derivative of the specified compound, serves as a cornerstone in solid phase peptide synthesis. This methodology has evolved significantly, providing a robust platform for the synthesis of biologically active peptides and proteins. The versatility of Fmoc chemistry facilitates the production of complex peptides under a wide range of conditions, underscoring its utility in bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Oligomers and Cyclodepsipeptides
Derivatives of N-Fluoren-9-ylmethoxycarbonyl-protected amino acids are pivotal in the synthesis of oligomers and cyclodepsipeptides, which are compounds of significant interest due to their structural diversity and biological activity. These methodologies enable the efficient assembly of complex molecules, offering potential pathways for the development of novel therapeutics (Gregar & Gervay-Hague, 2004).
Novel Protective Groups for Amide Bonds
In peptide synthesis, the reversibility of protective groups is crucial. The N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids demonstrate the ability to inhibit interchain association during solid-phase synthesis, showcasing the role of fluorenylmethoxycarbonyl-protected amino acids in facilitating the synthesis of difficult peptide sequences (Johnson et al., 1993).
Fluorescent Labeling for Carbonyl Determination
The compound is analogous to those used in innovative approaches for determining carbonyl groups in cellulosic materials, highlighting its utility beyond peptide synthesis into materials science and analytical chemistry. This application underscores the adaptability of fluorenylmethoxycarbonyl-based compounds in diverse scientific fields (Roehrling et al., 2002).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFNMRYHBVHKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-66-9 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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